2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-9-8-13(10-17(16)26-2)15-11-27-19(20-15)21-18(22)12-28(23,24)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPCMPUZPTUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with a thiazole derivative in the presence of a base. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Key Observations :
-
Acidic conditions favor complete cleavage of the acetamide bond.
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Basic hydrolysis retains the sulfonyl group but requires longer reaction times .
Nucleophilic Substitution at the Sulfonamide Group
The benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the para position relative to the sulfonyl group.
Mechanistic Insight :
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Electron-withdrawing sulfonyl groups direct electrophiles to the para position .
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Halogenation proceeds via electrophilic attack, stabilized by the thiazole ring’s electron-donating effects.
Thiazole Ring Modifications
The thiazole ring undergoes electrophilic substitution and oxidation, influenced by its electron-rich nitrogen and sulfur atoms.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, 25°C | 5-bromo-thiazole derivative (yield: 65%) | |
| Oxidation | H₂O₂, acetic acid, 60°C | Thiazole N-oxide (confirmed via NMR) |
Structural Impact :
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Bromination occurs at the 5-position of the thiazole ring due to steric and electronic factors.
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Oxidation forms a stable N-oxide, enhancing solubility in polar solvents .
Functionalization of the Acetamide Nitrogen
The acetamide’s nitrogen can undergo alkylation or acylation to generate derivatives with altered pharmacological profiles.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated acetamide (yield: 58%) | |
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative (yield: 81%) |
Applications :
-
N-methylation reduces hydrogen-bonding capacity, potentially enhancing membrane permeability.
Reductive Transformations
The sulfonyl group can be reduced under controlled conditions to modify electronic properties.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Sulfonyl reduction | Zn/Hg amalgam, HCl | 2-(benzylthio)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Note :
Stability Under Thermal and pH Conditions
The compound demonstrates stability across a range of conditions, critical for storage and formulation.
| Condition | Observation | References |
|---|---|---|
| Thermal (100°C, 24 h) | <5% decomposition (HPLC) | |
| pH 2–9 (25°C, 48 h) | Stable; degradation observed only at pH >10 |
Interaction with Biological Nucleophiles
In medicinal contexts, the compound reacts with cysteine residues in enzymes via its sulfonyl group:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit promising anticancer properties. For instance, derivatives of thiazolidine-4-carboxylic acid amides have shown the ability to inhibit prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM . The thiazole moiety is known for its role in enhancing the bioactivity of various pharmaceuticals, making it a crucial component in the design of new anticancer agents.
1.2 Anti-inflammatory Properties
The sulfonamide group in the compound has been linked to anti-inflammatory effects. Compounds containing benzenesulfonamide structures have demonstrated efficacy in reducing inflammation in various models, suggesting that this compound may also possess similar properties .
Synthesis and Characterization
A detailed study on the synthesis of related compounds has highlighted efficient methods for producing thiazole-containing sulfonamides. For instance, the synthesis involves coupling strategies that yield high purity and yield suitable for biological testing .
Biological Testing
In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. These studies typically involve:
- Cell Viability Assays : Utilizing assays like MTT or XTT to determine the viability of treated cells compared to controls.
- Mechanistic Studies : Investigating apoptosis induction through flow cytometry and Western blot analysis to assess changes in protein expression related to cell death pathways.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring and dimethoxyphenyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Aryl Group Variations
- 3,4-Dichlorophenyl vs. 3,4-Dimethoxyphenyl: The compound 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces the dimethoxyphenyl group with a dichlorophenyl moiety. In contrast, methoxy groups in the target compound may improve solubility and enable hydrogen-bonding interactions with biological targets .
- 4-Hydroxy-3-Methoxyphenyl: Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrates non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), attributed to its hydroxyl group’s ability to form hydrogen bonds with enzyme active sites . The absence of a hydroxyl group in the target compound may reduce COX affinity but enhance stability against metabolic oxidation.
Sulfonyl and Sulfanyl Groups
- Benzenesulfonyl vs. Sulfanyl: The benzenesulfonyl group in the target compound contrasts with sulfanyl-containing analogs like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (). Sulfanyl groups, however, may participate in disulfide bond formation or metal coordination .
Pharmacological Target Profiles
ACE2 Inhibition
COX/LOX Inhibition
Thiazole-acetamides with hydroxy-methoxyphenyl substituents (e.g., 6a and 6b ) show COX-1/COX-2 inhibition, with IC₅₀ values in the millimolar range . The target compound’s lack of a hydroxyl group likely diminishes COX affinity but may redirect activity toward other targets, such as kinases or viral proteases.
Physicochemical and Structural Properties
Crystal Packing and Solubility
The crystal structure of 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide reveals inversion dimers stabilized by N–H···N hydrogen bonds (R₂²(8) motif) .
Electronic Effects
Trifluoromethyl-substituted analogs () exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group. The target compound’s benzenesulfonyl group provides similar stability but with greater polarity, balancing lipophilicity and solubility .
Comparative Data Table
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a member of the sulfonamide class known for various biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound typically involves the reaction of benzenesulfonyl chloride with a thiazole derivative and an acetamide moiety. The synthetic pathway may include several steps such as:
- Formation of thiazole derivatives from appropriate precursors.
- Reaction of thiazole with benzenesulfonyl chloride.
- Acetylation to yield the final product.
The characterization of the compound is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related sulfonamide compounds. For instance, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain sulfonamide derivatives exhibit significant antibacterial activity, suggesting that modifications in the aromatic or thiazole ring can enhance efficacy against specific pathogens .
Anti-inflammatory Properties
A notable study focused on a series of N-(benzene sulfonyl) acetamide derivatives, which demonstrated multitarget inhibition against COX-2 and 5-LOX enzymes. Among these derivatives, some exhibited IC50 values in the low micromolar range (e.g., 9a: COX-2 IC50 = 0.011 μM), indicating potent anti-inflammatory effects . The compound's ability to inhibit TRPV1 further supports its potential use in pain management therapies.
Cardiovascular Effects
Another aspect of biological activity involves the effects on cardiovascular parameters. Research on related benzenesulfonamide compounds has shown that they can modulate perfusion pressure in isolated rat heart models. Specifically, certain derivatives were noted to decrease coronary resistance and perfusion pressure, which may be attributed to their interaction with calcium channels .
Study 1: Antimicrobial Evaluation
In a comparative study, several sulfonamide derivatives including those similar to this compound were tested for their antibacterial properties using a two-fold serial dilution method. Results showed that some compounds had comparable or superior activity against standard reference drugs .
Study 2: Anti-inflammatory Mechanisms
A pharmacokinetic study on one of the synthesized derivatives (9a) demonstrated high oral bioavailability and effective pain relief in formalin-induced pain models. This suggests that compounds derived from benzenesulfonamide structures could serve as effective analgesics with minimal side effects .
Data Tables
| Compound Name | Structure | IC50 (COX-2) | IC50 (5-LOX) | IC50 (TRPV1) |
|---|---|---|---|---|
| 9a | [Structure] | 0.011 μM | 0.046 μM | 0.008 μM |
| 9b | [Structure] | 0.023 μM | 0.31 μM | 0.14 μM |
Q & A
Q. What are the optimized synthetic routes for preparing 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a two-step approach:
Thiazole Core Formation : React 3,4-dimethoxyphenylacetonitrile with elemental sulfur and a primary amine (e.g., ammonium acetate) under Huisgen cyclization conditions to form the 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine intermediate .
Acetamide Coupling : Use a carbodiimide coupling agent (e.g., EDC·HCl) to conjugate 2-benzenesulfonylacetic acid to the thiazole-2-amine. Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to suppress side reactions like sulfonyl group hydrolysis .
Yield Optimization : Monitor by TLC/HPLC and purify via recrystallization (e.g., methanol/acetone mixtures). Typical yields range from 60–75%, with impurities arising from incomplete coupling or by-product formation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- NMR : Use - and -NMR to verify substituent integration and connectivity. Key signals include:
- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/acetone). Refine using SHELXL to determine dihedral angles between the thiazole and dimethoxyphenyl rings (expected ~60–65°) and hydrogen-bonding motifs (e.g., N–H⋯N thiazole-thiazole interactions) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to chlorinated acetamide analogs showing protein synthesis inhibition .
- Cytotoxicity : Test against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Thiazole derivatives often exhibit IC values <10 µM, with structure-activity correlations linked to electron-withdrawing substituents .
Advanced Research Questions
Q. How does the crystal packing and intermolecular hydrogen bonding affect the compound’s stability and solubility?
Methodological Answer:
- Crystal Packing Analysis : Use Mercury software to visualize R_2$$^2(8) dimer motifs formed via N–H⋯N hydrogen bonds between thiazole rings. These dimers stack along the a-axis, reducing solubility in non-polar solvents .
- Solubility Prediction : Apply Hansen solubility parameters (HSPiP software) to correlate crystal lattice energy (≈150 kJ/mol) with solubility in DMSO > methanol > water. The benzenesulfonyl group enhances lipophilicity (logP ≈ 3.2), limiting aqueous solubility .
Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?
Methodological Answer:
- Substituent Effects : Replace 3,4-dimethoxyphenyl with halogenated or hydroxylated analogs (e.g., 3,4-dichlorophenyl) to assess electronic vs. steric impacts. Chlorine substitution increases antibacterial potency but reduces cytotoxicity, likely due to altered membrane permeability .
- Statistical Analysis : Perform multivariate regression (e.g., CoMFA) to correlate Hammett σ values of substituents with bioactivity. Methoxy groups may enhance π-π stacking with target proteins (e.g., COX/LOX enzymes), while sulfonyl groups improve metabolic stability .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Reaction Kinetics : Use in situ IR or -NMR to monitor intermediate formation. For example, incomplete activation of the carboxylic acid (2-benzenesulfonylacetic acid) by EDC·HCl can reduce coupling efficiency .
- By-product Identification : Employ LC-MS to detect sulfonamide side products from sulfonyl group hydrolysis under acidic conditions. Adjust pH (e.g., add triethylamine) to stabilize intermediates .
Q. How can computational modeling predict binding modes to biological targets like COX-2 or bacterial ribosomes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The thiazole ring may occupy the hydrophobic pocket, while the sulfonyl group forms hydrogen bonds with Arg120/His90 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the acetamide-enzyme complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding, correlating with IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
